molecular formula C20H19N5O2S2 B10880442 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10880442
M. Wt: 425.5 g/mol
InChI Key: COOBUGVUOYLCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazine ring, a benzothiophene moiety, and an amide linkage, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 6-phenyl-1,2,4-triazine-3-thiol with an acylating agent to form the intermediate compound. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazine ring and benzothiophene moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating biological activities. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of a triazine ring and benzothiophene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .

Properties

Molecular Formula

C20H19N5O2S2

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H19N5O2S2/c21-18(27)17-13-8-4-5-9-15(13)29-19(17)23-16(26)11-28-20-22-10-14(24-25-20)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H2,21,27)(H,23,26)

InChI Key

COOBUGVUOYLCAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=C(N=N3)C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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